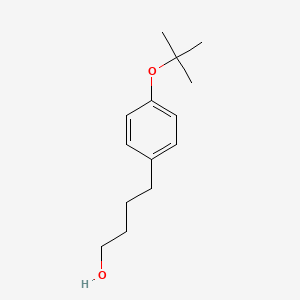

4-(4-Tert-butoxyphenyl)butan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

132307-88-1 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butan-1-ol |

InChI |

InChI=1S/C14H22O2/c1-14(2,3)16-13-9-7-12(8-10-13)6-4-5-11-15/h7-10,15H,4-6,11H2,1-3H3 |

InChI Key |

YRRPNUMAEAXTGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 4 Tert Butoxyphenyl Butan 1 Ol

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to 4-(4-tert-butoxyphenyl)butan-1-ol by utilizing readily available starting materials and well-established chemical reactions.

Reductive Transformations of Related Carbonyl Precursors

One effective strategy involves the reduction of carbonyl-containing precursors. For instance, 1-(4-tert-butoxyphenyl)butan-3-one can serve as a key starting material. The synthesis of this precursor can be accomplished through the reaction of acetone (B3395972) and p-tert-butoxy-benzaldehyde in the presence of a zinc oxide and palladium on activated charcoal catalyst. prepchem.com This reaction yields 1-(4-tert-butoxyphenyl)butan-3-one, which can then be subjected to reductive transformations to yield the target alcohol. While specific conditions for the direct reduction of this particular ketone to this compound are not detailed in the provided information, standard reduction methods for ketones, such as catalytic hydrogenation or the use of hydride reagents, would be applicable.

Alkylation and Functionalization of Phenolic Starting Materials

The etherification of 4-tert-butylphenol (B1678320) is a fundamental approach to introduce the tert-butoxy (B1229062) group, a key structural feature of the target molecule. wikipedia.org The alkylation of phenol (B47542) with tert-butyl alcohol is a common industrial process to produce 4-tert-butylphenol, often utilizing acid catalysts. nih.govijarse.com Various catalytic systems, including ionic liquids and solid acids, have been explored to optimize this reaction, aiming for high conversion and selectivity towards the desired para-substituted product. nih.govijarse.com

Once 4-tert-butylphenol is obtained, it can be further functionalized. For example, a Williamson ether synthesis can be employed, where 4-tert-butylphenol is reacted with a suitable four-carbon chain containing a leaving group to form the ether linkage and subsequently the butanol chain. Another approach involves the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) through phase transfer catalysis, which could then be modified to introduce the hydroxyl group at the terminal position of the butoxy chain. bcrec.id

A related method involves the etherification of p-chlorophenol with isobutylene, catalyzed by sulfuric acid and a quaternary ammonium (B1175870) salt, to produce 4-tert-butoxychlorobenzene. google.com This intermediate can then undergo further reactions, such as Grignard reagent formation followed by reaction with an appropriate epoxide, to introduce the four-carbon alcohol chain.

Strategies Involving Alkenyl and Alkynyl Intermediates

The use of alkenyl intermediates, such as 4-tert-butoxystyrene (B1630329), presents another synthetic avenue. tcichemicals.com This compound can be synthesized from 4-chlorostyrene (B41422) via a Grignard reaction followed by treatment with t-butyl perbenzoate. prepchem.com Hydroboration-oxidation of 4-tert-butoxystyrene would be a plausible method to regioselectively introduce a hydroxyl group at the terminal carbon of the vinyl group, although this would lead to 2-(4-tert-butoxyphenyl)ethanol rather than the desired butanol. To achieve the four-carbon chain, a cross-metathesis reaction with a suitable olefin partner could be employed, followed by reduction of the resulting double bond and functional group manipulation. nih.gov

Catalytic Synthesis Innovations

Advances in catalysis offer more efficient and selective methods for the synthesis of alcohols, including those related to this compound.

Transition Metal-Catalyzed Hydrogenation and Reduction Reactions

Transition metal catalysts, particularly those based on platinum (Pt) and palladium (Pd), are widely used for hydrogenation and reduction reactions in alcohol synthesis. For example, the gas-phase hydrogenation of 4-tert-butylphenol over a Pt/SiO2 catalyst has been studied for the production of 4-tert-butylcyclohexanol. researchgate.net Similarly, the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO2 catalyst has been investigated, demonstrating the catalyst's activity in reducing both ketone and aromatic functionalities. researchgate.net These examples highlight the potential of Pt/C and Pd/C catalysts for the reduction of a suitable precursor, such as a ketone or an unsaturated bond in the side chain, to yield this compound.

Biocatalytic Approaches for Related Alcohol Structures

Biocatalysis is an emerging field offering highly selective and environmentally friendly synthetic routes. While direct biocatalytic synthesis of this compound is not explicitly documented, the application of enzymes like galactose oxidase variants for the oxidation of related alcohol structures demonstrates the potential of this approach. researchgate.net Engineered galactose oxidase has been shown to catalyze the oxidation of a range of primary and secondary alcohols. researchgate.netmanchester.ac.uknih.gov For instance, variants have been developed that are active towards benzylic and alkyl secondary alcohols. researchgate.net Although the provided information focuses on the oxidation of alcohols to aldehydes, the reverse reaction, the reduction of an aldehyde to an alcohol, is often achievable with other enzyme systems or by manipulating reaction conditions. This suggests that a biocatalytic reduction of a suitable aldehyde precursor, such as 4-(4-tert-butoxyphenyl)butanal, could be a viable route to the target alcohol.

Synthetic Methodologies Overview

| Methodology | Precursor(s) | Key Reactions | Catalyst/Reagent Examples | Relevant Findings |

| Reductive Transformations | 1-(4-tert-butoxyphenyl)butan-3-one | Ketone Reduction | Zinc oxide, Palladium on charcoal | Synthesis of the ketone precursor is established. prepchem.com |

| Phenolic Alkylation | 4-tert-butylphenol | Etherification | Ionic liquids, Solid acids | High conversion and selectivity in 4-tert-butylphenol synthesis. nih.govijarse.com |

| Alkenyl Intermediates | 4-tert-butoxystyrene | Hydroboration-Oxidation, Cross-Metathesis | Grignard reagents, t-butyl perbenzoate | Synthesis of the styrene (B11656) precursor is documented. tcichemicals.comprepchem.com |

| Catalytic Hydrogenation | Unsaturated precursors | Hydrogenation | Pt/SiO2, Pt/TiO2 | Effective for reduction of aromatic rings and carbonyl groups. researchgate.netresearchgate.net |

| Biocatalysis | Aldehyde precursor | Enzymatic Reduction | Galactose Oxidase variants (for oxidation) | Demonstrates potential for selective alcohol synthesis. researchgate.netmanchester.ac.uknih.gov |

Phase Transfer Catalysis Applications in Etherification Reactions of Analogues

The synthesis of the tert-butoxy ether linkage, a key feature of this compound's precursor, 4-tert-butoxyphenol, is analogous to many etherification reactions where phase transfer catalysis (PTC) can be effectively applied. PTC is particularly useful for reactions involving a salt, such as a phenoxide, and an organic reactant that are soluble in two immiscible phases (e.g., aqueous and organic).

In a typical Williamson ether synthesis analogue, a phenol is deprotonated by a base like sodium hydroxide (B78521) in an aqueous phase to form a sodium phenoxide. The alkylating agent, such as tert-butyl bromide, resides in an organic solvent. The phase transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase. Here, the phenoxide can react with the alkylating agent to form the desired ether. This technique avoids the need for anhydrous solvents and strong, expensive bases, making it a cost-effective and efficient method. Research has demonstrated that PTC can be used for the tert-butyloxycarbonylation of phenols, a similar process involving the reaction of a phenol with di-tert-butyl dicarbonate, achieving high yields. researchgate.net

Optimization of Synthetic Conditions and Yield Enhancements

Optimizing the synthesis of this compound involves a multi-faceted approach, examining the kinetics of crucial bond-forming reactions and systematically evaluating the influence of solvents and other reaction parameters.

Kinetic Studies of Key Reaction Steps

A plausible and modern approach for constructing the core C-C bond in this compound involves the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling would typically occur between an aryl halide (e.g., 1-bromo-4-tert-butoxybenzene) and a boronic acid or ester derivative of butanol.

The catalytic cycle for the Suzuki coupling consists of three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex, a step that requires activation by a base. organic-chemistry.org

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated. researchgate.net

Kinetic studies of this process would aim to identify the rate-determining step to optimize reaction conditions. Researchers would investigate how the reaction rate is influenced by:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., P(t-Bu)₃, PCy₃) dramatically affects catalytic activity. organic-chemistry.org

Base: The base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial for activating the boronic acid for the transmetalation step. organic-chemistry.org The strength and solubility of the base can significantly alter the reaction kinetics.

Temperature: Reaction rates are temperature-dependent, and finding the optimal temperature is key to achieving a reasonable reaction time without promoting side reactions or catalyst decomposition.

By systematically varying these parameters and measuring the rate of product formation, a detailed kinetic profile can be established, leading to enhanced yields and process efficiency.

Investigation of Solvent Systems and Reaction Parameters

The choice of solvent is critical in synthetic organic chemistry, influencing reactant solubility, reaction rates, and sometimes even the reaction pathway itself. For a multi-step synthesis of this compound, solvent selection for key steps like a Grignard reaction or a Suzuki coupling is paramount.

Grignard Reaction Solvent Effects: An alternative C-C bond-forming strategy involves a Grignard reaction, for example, between a Grignard reagent derived from 4-bromo-tert-butoxybenzene and a suitable electrophile like an epoxide or a protected hydroxybutyl halide. Grignard reactions are notoriously sensitive to the solvent system.

Ethereal Solvents: Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are effective because they solvate the magnesium center, stabilizing the Grignard reagent. rsc.org However, their low boiling points and potential for peroxide formation present safety and scale-up challenges. rsc.org

Alternative Solvents: Research has systematically evaluated greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has emerged as a superior solvent in many cases, often suppressing the formation of the common Wurtz coupling by-product. rsc.orgresearchgate.net

A systematic evaluation of solvents for a representative Grignard reaction highlights the superior performance of 2-MeTHF.

Table 1: Systematic Solvent Evaluation for a Benzyl (B1604629) Grignard Reaction Data adapted from a study on benzylmagnesium chloride formation and reaction. rsc.org

| Solvent | Product Yield (%) | Wurtz By-product (%) |

|---|---|---|

| THF | 85 | 14 |

| 2-MeTHF | 94 | 5 |

| Et₂O | 88 | 11 |

| Toluene | 0 | - |

Suzuki Coupling Parameters: For the Suzuki coupling, reaction parameters beyond the catalyst and base are crucial. The solvent must be capable of dissolving both the organic substrates and the inorganic base to some extent. Mixtures of solvents, such as toluene/water or dioxane/water, are common. Recent efforts have focused on developing more environmentally friendly protocols using water or polyethylene (B3416737) glycol (PEG) as the reaction medium. researchgate.net Temperature optimization is also key; palladium-catalyzed etherification of phenol analogues has shown that adjusting the temperature by even 10-20°C can significantly impact yield. frontiersin.org For instance, in one study, increasing the temperature from 60°C to 70°C improved yield, but a further increase was detrimental. frontiersin.org

Advanced Derivatization and Analog Design of 4 4 Tert Butoxyphenyl Butan 1 Ol

Modifications of the Butan-1-ol Moiety

The primary alcohol of the butan-1-ol moiety is a prime target for chemical transformation, allowing for its conversion into a variety of other functional groups through well-established synthetic protocols.

Conversion to Other Functional Groups (e.g., aldehydes, carboxylic acids)

The oxidation of the primary alcohol in 4-(4-tert-butoxyphenyl)butan-1-ol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.comcambridgemedchemconsulting.com

Aldehyde Synthesis: The partial oxidation of the primary alcohol to an aldehyde, 4-(4-tert-butoxyphenyl)butanal , requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. cambridgemedchemconsulting.com Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). researchgate.netyoutube.com More modern and less toxic alternatives, such as the Dess-Martin periodinane (DMP) or oxidation using o-iodoxybenzoic acid (IBX), also achieve this conversion efficiently. researchgate.net

Carboxylic Acid Synthesis: The complete oxidation of the primary alcohol to the corresponding carboxylic acid, 4-(4-tert-butoxyphenyl)butanoic acid , is achieved using strong oxidizing agents. organic-chemistry.org The Jones oxidation, which employs chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and dilute sulfuric acid in acetone (B3395972), is a robust method for this conversion. organic-chemistry.orgyoutube.comyoutube.com The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized further under the reaction conditions. youtube.com

| Product | Reagent(s) | Typical Conditions |

| 4-(4-tert-butoxyphenyl)butanal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 4-(4-tert-butoxyphenyl)butanoic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0°C to Room Temperature |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group readily participates in esterification and etherification reactions, providing access to a wide array of derivatives with modulated lipophilicity and polarity.

Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids, acyl chlorides, or anhydrides. For instance, reacting the alcohol with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding acetate (B1210297) ester. This method is analogous to the synthesis of other 4-phenylbutanol esters. google.com

Etherification: The Williamson ether synthesis is a fundamental and widely used method for preparing ethers from this alcohol. masterorganicchemistry.comyoutube.com The process involves two main steps: first, the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide. Second, the resulting nucleophilic alkoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form the desired ether. youtube.comyoutube.com This reaction works best with primary alkyl halides to avoid competing elimination reactions. youtube.com

| Reaction Type | Reagent(s) | Product Example |

| Esterification | Acetyl Chloride, Pyridine | 4-(4-tert-butoxyphenyl)butyl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-tert-butoxy-4-(4-methoxybutoxy)benzene |

Alterations to the 4-Tert-butoxyphenyl Core

The aromatic ring and its substituents provide another avenue for structural modification, allowing for changes to the electronic and steric profile of the molecule.

Substitution Reactions on the Phenyl Ring

The 4-tert-butoxy group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the butanol side chain, electrophiles will be directed to the positions ortho to the ether linkage (C2 and C6).

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and a suitable solvent system, such as acetic anhydride. researchgate.net This reaction yields primarily 4-(2-nitro-4-tert-butoxyphenyl)butan-1-ol . The nitration of similar activated aromatic systems, like p-tert-butyltoluene, proceeds under comparable conditions. researchgate.netresearchgate.net

Halogenation: Halogens can be introduced onto the phenyl ring using standard electrophilic halogenation methods. youtube.com For example, bromination with molecular bromine (Br₂) can proceed, often in a solvent like acetic acid. Due to the activating nature of the alkoxy group, a Lewis acid catalyst may not be necessary. Studies on the bromination of other alkoxybenzenes confirm that substitution occurs preferentially at the ortho position. nsf.gov

| Reaction Type | Reagent(s) | Major Product |

| Nitration | Nitric Acid, Acetic Anhydride | 4-(2-Nitro-4-tert-butoxyphenyl)butan-1-ol |

| Halogenation (Bromination) | Bromine (Br₂) | 4-(2-Bromo-4-tert-butoxyphenyl)butan-1-ol |

Variations of the Alkoxy Group and Tert-butyl Moiety

Modifying the ether linkage or the tert-butyl group itself allows for systematic exploration of how steric bulk and electronic properties influence the molecule's function.

Alkoxy Group Variation: Analogs with different alkoxy groups (e.g., methoxy, isopropoxy) can be prepared. A common synthetic route involves the Williamson ether synthesis, starting from 4-(4-hydroxyphenyl)butan-1-ol (after deprotection of the tert-butyl ether) and reacting it with various alkyl halides. Alternatively, one could start with the appropriately substituted 4-alkoxyphenol and build the butanol side chain. nih.govnist.gov

Tert-butyl Moiety Variation: The bulky tert-butyl group can be replaced or removed. A retro-Friedel-Crafts reaction using a strong acid can cleave the tert-butyl group to yield the corresponding phenol (B47542). A more direct method is ipso-substitution, where an electrophile, such as bromine, directly replaces the tert-butyl group under specific conditions, a strategy used for related molecules like tert-butylcalixarenes. arkat-usa.org

| Modification Target | Synthetic Strategy | Example Analog |

| Alkoxy Group | Deprotection followed by Williamson ether synthesis | 4-(4-Isopropoxyphenyl)butan-1-ol |

| Tert-butyl Group | Ipso-Substitution (e.g., with Br₂) | 4-(4-Bromophenyl)butan-1-ol |

Synthesis of Bioisosteric and Conformationally Restricted Analogues

Bioisosteric replacement and conformational restriction are advanced strategies used to optimize lead compounds, often improving metabolic stability, potency, and selectivity. wikipedia.org

Bioisosteric Analogues: Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties. cambridgemedchemconsulting.com

Ether Linkage: The ether oxygen is often a site of metabolic breakdown. A common bioisosteric replacement is the difluoromethylene group (-CF₂-), which mimics the steric and electronic properties of the ether oxygen but is metabolically more robust. nih.gov

Aromatic Ring: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine or thiophene. acs.orgnih.gov This alters the molecule's polarity, hydrogen bonding capacity, and metabolic profile.

Tert-butyl Group: The tert-butyl group can be replaced by other sterically similar, non-polar groups. The trifluoromethyl oxetane (B1205548) group has been explored as a metabolically more stable tert-butyl bioisostere. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Rationale |

| Ether (-O-) | Difluoromethylene (-CF₂-) | Increased metabolic stability, similar electronics |

| Phenyl Ring | Pyridyl Ring | Modulate polarity, introduce H-bond acceptor |

| Tert-butyl Group | Trifluoromethyl Oxetane | Improved metabolic stability, similar bulk |

Conformationally Restricted Analogues: Reducing the conformational flexibility of a molecule by incorporating it into a rigid ring system can lock it into a bioactive conformation, potentially increasing its affinity for a biological target. For this compound, this can be achieved by synthesizing analogs where the butanol chain and the phenyl ring are fused into a larger cyclic system. Examples include analogs based on tetralin or indane scaffolds. Such structures could be synthesized through intramolecular Friedel-Crafts-type reactions, cyclizing a suitably functionalized precursor.

Advancements in the Stereoselective Synthesis and Chiral Resolution of this compound Derivatives Remain Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the stereoselective synthesis and chiral resolution of derivatives of the chemical compound this compound are not presently available in the public domain. Consequently, the creation of an in-depth article and corresponding data tables on this specific topic is not feasible at this time.

While the broader field of organic chemistry has well-established methods for the asymmetric synthesis and chiral separation of analogous compounds, such as amino alcohols and proline scaffolds, specific applications of these techniques to derivatives of this compound have not been reported in the reviewed literature. Methodologies like the use of chiral auxiliaries, enantioselective catalysts, and enzymatic resolutions are common in achieving stereocontrol for a wide array of molecules. However, their specific application and the resulting stereochemical outcomes for derivatives of this compound have not been detailed in published research.

The absence of such information prevents a thorough and scientifically accurate discussion as outlined in the requested article structure. Further research and development in this specific area would be necessary to provide the detailed findings required for the "."

Structure Activity Relationship Sar and Structural Design Principles of 4 4 Tert Butoxyphenyl Butan 1 Ol Analogues

Influence of the Tert-butoxy (B1229062) Group on Electronic and Steric Properties

The tert-butoxy group, a defining feature of 4-(4-tert-butoxyphenyl)butan-1-ol, significantly impacts the molecule's electronic and steric characteristics, which are crucial determinants of its interaction with biological targets.

Electronic Properties: The oxygen atom in the tert-butoxy group is an electron-donating group due to its lone pairs of electrons, which can participate in resonance with the aromatic ring. This electron-donating effect increases the electron density of the phenyl ring, particularly at the ortho and para positions. This modulation of the electronic landscape can influence the molecule's ability to engage in various non-covalent interactions, such as pi-pi stacking and cation-pi interactions, with biological macromolecules. The thoughtful deployment of bioisosteres can be used to modulate dipole and electronic properties in a drug design campaign nih.gov.

Steric Properties: The tert-butyl component of the tert-butoxy group is a bulky substituent that creates significant steric hindrance. This bulkiness can have several consequences for biological activity. It can provide a crucial anchor for the molecule within a hydrophobic pocket of a target protein, thereby enhancing binding affinity. Conversely, excessive steric bulk can prevent the molecule from fitting into a constrained binding site, leading to a decrease in or loss of activity. The incorporation of a tert-butyl group into bioactive compounds is often associated with modulating properties such as increased lipophilicity nih.gov. The balance between steric size and the shape of a molecule is a key consideration in drug design nih.gov. In some cases, steric hindrance can also shield the molecule from metabolic enzymes, thereby increasing its biological half-life.

| Modification | Predicted Electronic Effect | Predicted Steric Hindrance | Potential Impact on Lipophilicity |

|---|---|---|---|

| -O-C(CH₃)₃ (Tert-butoxy) | Electron-donating | High | Increases |

| -OCH₃ (Methoxy) | Electron-donating | Low | Slightly increases |

| -OH (Hydroxy) | Electron-donating | Low | Decreases |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing | Moderate | Significantly increases |

Correlation of Structural Features with Molecular Interactions

Hydrogen Bonding: The primary alcohol (-OH) group on the butanol chain is a critical hydrogen bond donor and acceptor. This feature allows analogues to form strong, directional interactions with polar residues such as serine, threonine, and tyrosine, or with the peptide backbone in a protein's active site. The presence and positioning of this group are often essential for anchoring the ligand and for biological activity.

Hydrophobic Interactions: The tert-butoxyphenyl group is highly lipophilic and predisposed to engage in hydrophobic interactions. The aromatic ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The bulky tert-butyl group can fit into and stabilize interactions within non-polar, hydrophobic pockets of a binding site. Studies on other molecular classes have confirmed the importance of hydrophobic pockets in receptor binding researchgate.net.

Computational Approaches in Rational Design of Derivatives

Computational chemistry provides powerful tools for the rational design of novel analogues of this compound with potentially enhanced biological activity. nih.gov These methods allow for the prediction of how structural modifications will affect binding affinity and other properties before undertaking costly and time-consuming chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of analogues and their biological activities. mdpi.com By analyzing how descriptors for properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) correlate with activity, predictive models can be built. nih.gov These models can then be used to estimate the activity of virtual, unsynthesized compounds, guiding the design of more potent derivatives. For example, a QSAR study might reveal that increasing the lipophilicity of the substituent at the 4-position of the phenyl ring correlates with higher activity, up to a certain optimal point.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By computationally placing analogues of this compound into the three-dimensional structure of a target's active site, researchers can visualize and analyze the key molecular interactions. mdpi.comnih.gov Docking studies can help rationalize the observed activity of existing compounds and predict the binding modes and affinities of novel, designed molecules, thereby prioritizing which derivatives to synthesize. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By creating a pharmacophore model based on this compound and its known active analogues, this model can be used to screen large virtual libraries of compounds to identify new and structurally diverse molecules that are likely to be active. mdpi.comnih.gov

| Computational Method | Primary Application | Example for this compound Analogues |

|---|---|---|

| QSAR | Predicting activity based on physicochemical properties. mdpi.com | Correlating lipophilicity and steric bulk of aromatic ring substituents with binding affinity. |

| Molecular Docking | Predicting binding mode and affinity in a target's active site. mdpi.comnih.gov | Simulating how analogues with different side chains fit into an enzyme's catalytic site. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. mdpi.comnih.gov | Defining the optimal spatial arrangement of the hydroxyl, aromatic, and hydrophobic groups. |

Exploration of Structure-Function Relationships in Enzyme-Substrate Systems

Understanding the structure-function relationship of enzymes is crucial for designing molecules that can act as either substrates or inhibitors. frontiersin.org For analogues of this compound, this involves analyzing how their structural features complement the enzyme's active site.

The active site of an enzyme is a three-dimensional cavity where substrates bind and are chemically converted to products. nih.gov The specificity of an enzyme is determined by the precise arrangement of amino acid residues within this site, which creates a unique chemical and geometric environment. For an analogue of this compound to interact effectively with an enzyme, its structure must be complementary to the active site.

Substrate Specificity: The size, shape, and physicochemical properties of the tert-butoxyphenyl group and the butanol chain will determine whether the molecule can access and bind to the active site. nih.gov For instance, an enzyme with a deep, narrow hydrophobic pocket might accommodate the butanol chain and the phenyl ring, while the bulky tert-butoxy group could either provide a favorable hydrophobic interaction or cause a steric clash, depending on the pocket's dimensions.

Catalytic Mechanism: The positioning of the terminal hydroxyl group relative to the enzyme's catalytic residues is critical for any potential chemical transformation. nih.gov If the analogue is a substrate, this hydroxyl group must be precisely oriented to interact with the catalytic machinery of the enzyme. If the goal is to design an inhibitor, modifications can be made to the molecule so that it binds tightly to the active site but cannot be turned over, thus blocking the enzyme's function. Competitive inhibitors, for example, often interact with the active site through hydrophobic interactions and hydrogen bonding with key residues. nih.gov

The study of how structural modifications to this compound affect its interaction with specific enzymes provides valuable insights into the enzyme's mechanism and can guide the development of potent and selective modulators of enzyme activity. frontiersin.org

Biological and Biochemical Research Contexts of 4 4 Tert Butoxyphenyl Butan 1 Ol Analogues in Vitro Mechanistic Studies

Enzyme Substrate Specificity and Catalytic Efficiency Investigations (e.g., Galactose Oxidase family)

The Galactose Oxidase (GOase) family of enzymes, which are copper-dependent, catalyze the oxidation of primary alcohols to their corresponding aldehydes. medchemexpress.com While the native function of GOase is the oxidation of galactose, research has demonstrated its broader substrate specificity, including the ability to oxidize benzylic and other bulky secondary alcohols. medchemexpress.comacs.org This has made GOase and its variants valuable biocatalysts in synthetic chemistry.

Engineered GOase variants have shown activity towards a range of aryl alcohols, a class of compounds that includes structures analogous to 4-(4-tert-butoxyphenyl)butan-1-ol. medchemexpress.comnih.gov Machine learning models have been developed to predict the catalytic activity of GOase variants, aiding in the identification of enzymes with desired substrate specificity without extensive experimental screening. acs.org The ability of GOase to accommodate bulky substituents in the substrate is a key area of investigation. For instance, studies on a series of substituted benzyl (B1604629) alcohols have been used to probe the electronic and steric effects on the catalytic reaction. nih.gov Aryl alcohol oxidase, another member of the same enzyme superfamily as GOase, also exhibits a broad substrate scope, readily accepting phenyl-substituted allylic alcohols.

The substrate tolerance of these oxidases is influenced by the architecture of their active sites. nih.gov For example, the orientation of a substrate within the active site of galactose oxidase is constrained by key amino acid residues such as Phe194, Trp290, and Phe464. nih.gov By modifying these and other residues, researchers can engineer enzymes with altered substrate specificity and catalytic efficiency, expanding their utility for the synthesis of complex molecules. acs.orgnih.gov

Receptor Agonist/Antagonist Profiling of Related Compounds (e.g., GPR88 agonists, TRPV1 antagonists)

Analogues of this compound have been explored in the context of G protein-coupled receptor (GPCR) and transient receptor potential (TRP) channel modulation.

GPR88 Agonists:

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain's striatum and is considered a potential therapeutic target for central nervous system disorders. Several small molecule agonists for GPR88 have been identified, and while none are direct analogues of this compound, some share structural motifs. For instance, a series of (4-substituted-phenyl)acetamides have been synthesized and evaluated for their agonist activity at GPR88. Computational docking studies suggest these agonists bind to an allosteric site on the receptor. The development of potent and brain-penetrant GPR88 agonists, such as RTI-13951-33 and BI-9508, is an active area of research.

TRPV1 Antagonists:

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Consequently, TRPV1 antagonists are being investigated as potential non-opioid analgesics. Notably, compounds containing a 4-tert-butylphenyl group, a key structural feature of this compound, have been identified as TRPV1 antagonists. One such widely studied antagonist is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC). Pharmacophore modeling has been employed to identify novel scaffolds for TRPV1 modulation, often featuring an aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor as key elements for interaction with the receptor.

Enzyme Inhibition Mechanisms and Potency Assessment (e.g., ATGL inhibition by related structures)

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triglycerides stored in cellular lipid droplets. nih.govnih.gov Inhibition of ATGL is a potential therapeutic strategy for metabolic diseases. nih.gov Atglistatin is a well-characterized small molecule inhibitor of ATGL, acting in a competitive manner with an IC50 of approximately 0.7 μM for the mouse enzyme. medchemexpress.comnih.gov However, Atglistatin shows species selectivity and is less effective against human ATGL. acs.org More recently, human-selective ATGL inhibitors, such as NG-497, have been developed. acs.org

The mechanism of ATGL inhibition by small molecules like Atglistatin involves binding to a hydrophobic cavity near the active site of the enzyme. acs.org The catalytic activity of ATGL relies on a Ser-Asp catalytic dyad. nih.gov While a number of ATGL inhibitors have been identified, a review of the available scientific literature did not reveal any compounds with a 4-(4-tert-butoxyphenyl) moiety that have been specifically reported as ATGL inhibitors.

Molecular Interaction Studies with Biological Targets

Molecular docking and other computational methods are valuable tools for understanding the interactions between small molecules and their biological targets. In the context of compounds related to this compound, molecular modeling has been used to elucidate binding modes and structure-activity relationships.

For example, a molecular docking study of 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), a compound containing a 4-tert-butyl phenol (B47542) group, with the Fas receptor (CD95) suggested a favorable interaction with a Gibbs free energy of -10.08 kcal/mol. In the field of GPR88 agonists, computational docking has indicated that novel agonists occupy the same allosteric binding pocket as the known agonist 2-PCCA. Similarly, for TRPV1 antagonists, pharmacophore models have been constructed to define the key steric and electronic features required for optimal interaction with the receptor. These models often highlight the importance of an aromatic core, which is present in the 4-tert-butoxyphenyl scaffold.

Investigation of Chemical Transformation Pathways in Biological Systems (e.g., related to metabolism)

The metabolic fate of compounds containing a tert-butyl group, such as the 4-tert-butoxyphenyl moiety, is of significant interest in drug development due to the potential for this group to be a site of metabolic transformation. The tert-butyl group can undergo oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP3A and CYP2C families.

A common metabolic pathway is the hydroxylation of one of the methyl groups of the tert-butyl substituent, leading to the formation of a primary alcohol metabolite. This alcohol can be further oxidized to a carboxylic acid. For instance, the antihistamine terfenadine (B1681261) is metabolized via oxidation of its tert-butyl group to the active metabolite fexofenadine. In some cases, the hydroxylated metabolite can retain biological activity.

Due to the potential for metabolic liability, strategies have been developed to replace the tert-butyl group to improve metabolic stability. One such approach involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group, which has been shown to increase metabolic stability both in vitro and in vivo.

Interactive Data Tables

Table 1: GPR88 Agonists

| Compound | EC50 (nM) | Assay Type |

|---|---|---|

| RTI-13951-33 | 25 | GPR88 cAMP functional assay |

| (1R,2R)-2-PCCA hydrochloride | 3 (cell-free), 603 (cell) | GPR88 receptor agonist assay |

| 2-PCCA hydrochloride | 116 | GPR88-mediated cAMP production in HEK293 cells |

Data sourced from MedChemExpress and other scientific publications.

Table 2: ATGL Inhibitors

| Inhibitor | Target | IC50 | Mechanism |

|---|---|---|---|

| Atglistatin | Mouse ATGL | ~0.7 µM | Competitive |

Data sourced from scientific publications. medchemexpress.comacs.orgnih.gov

Advanced Materials Science and Polymer Chemistry Applications of 4 4 Tert Butoxyphenyl Butan 1 Ol Derivatives

Development of Liquid-Crystalline Materials from 4-Tert-butoxystyrene (B1630329) Precursors

The synthesis of liquid crystals often relies on molecules that possess a combination of rigid core structures and flexible terminal groups. While direct application of 4-(4-tert-butoxyphenyl)butan-1-ol in liquid crystals is not widely documented, its precursor, 4-tert-butoxystyrene, provides a pathway to polymers with liquid crystal alignment properties. The bulky tert-butylphenyl group can influence the packing and orientation of polymer chains.

Research into polystyrene derivatives has shown that incorporating bulky side groups, such as 2,4-di-tert-butylphenoxymethyl, can induce vertical alignment of liquid crystals. nih.gov These studies demonstrate that the steric hindrance provided by tert-butylphenyl moieties plays a crucial role in controlling the intermolecular interactions and surface energy of polymer films, which in turn dictates the alignment of liquid crystal molecules. nih.gov For instance, polystyrene derivatives with a high molar content of these bulky side groups have been shown to generate vertical liquid crystal alignment, a property essential for various display technologies. nih.gov This suggests the potential for polymers derived from 4-tert-butoxystyrene to be utilized in similar applications, where the pendant tert-butoxyphenyl group can facilitate the desired molecular ordering.

The general approach to creating such materials involves the synthesis of polymers with mesogenic units. The table below outlines typical phases for some heterocyclic liquid crystals, illustrating the types of properties targeted in this field.

| Compound Series | Number of Carbons (n) | Mesophase Transition Temperatures (°C) |

| Series I | 6 | K 38.7 SmC 40.8 N 79.5 I |

| 8 | K 38.9 SmC 49.3 N 78.2 I | |

| 10 | K 50.6 SmC 61.2 N 101.8 I | |

| Series II | 6 | K 78.4 (SmA 74.3) N 123.5 I |

| 8 | K 89.1 SmC 105.4 SmA 110.2 N 121.7 I | |

| 10 | K 92.3 SmC 112.7 SmA 115.8 N 120.1 I |

K = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic. Data adapted from studies on heterocyclic liquid crystals.

Incorporation into Polymer Architectures and Resin Systems

The most significant applications of this compound derivatives are found in polymer chemistry, largely through the use of its monomer precursor, 4-tert-butoxystyrene (tBS). This monomer is a valuable building block for a variety of polymers and resins due to its ability to undergo polymerization via multiple mechanisms, including anionic, cationic, and radical pathways. chemicalbook.com

One of the primary uses of poly(4-tert-butoxystyrene) (PtBS) is as a precursor to poly(4-hydroxystyrene) (PHS). chemicalbook.com PHS is a key component in photoresist formulations, which are critical materials in the microelectronics industry for manufacturing semiconductors. univook.com The tert-butoxy (B1229062) group acts as a protecting group that can be removed by acid-catalyzed deprotection after the polymerization process. chemicalbook.com This chemical transformation is fundamental to the functionality of chemically amplified photoresists.

Furthermore, tBS is copolymerized with other monomers, such as styrene (B11656) and its derivatives, to create block copolymers with precisely controlled architectures. univook.com These copolymers are designed to have specific mechanical, thermal, and chemical properties. univook.com For example, block copolymers like poly(styrene-b-4-tert-butoxystyrene) can be synthesized and subsequently hydrolyzed to yield amphiphilic block copolymers, which are useful in creating materials for drug delivery and smart coatings.

The versatility of tBS extends to its use in ion exchange resins and as a component in coupling agents and crosslinked fibers, enhancing the durability and chemical resistance of advanced materials. univook.com

Table of 4-tert-Butoxystyrene Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Boiling Point | 72-73°C (0.1 mmHg) |

| Density | 0.936 g/mL at 25°C google.com |

Investigation as Components in Supramolecular Assemblies and Hydrogels

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. Derivatives of this compound are of interest in this field due to the potential for the tert-butoxy group to influence molecular self-assembly.

Block copolymers synthesized from 4-tert-butoxystyrene are prime examples of this application. For instance, poly(N,N-dimethylacrylamide)-b-poly(4-tert-butoxystyrene) (PDMA-b-PtBOS) block copolymers have been synthesized via polymerization-induced self-assembly (PISA). nih.gov These copolymers self-assemble into various morphologies, including inverse bicontinuous phases, which are complex, ordered structures with potential applications in nanotechnology and separation science. nih.gov

The self-assembly of these block copolymers is driven by the immiscibility of the different polymer blocks. mdpi.com The bulky and hydrophobic nature of the PtBS block, contrasted with a hydrophilic block, leads to microphase separation and the formation of well-defined nanostructures such as spheres, cylinders, and lamellae. researchgate.netrsc.org These ordered structures can be used as templates for creating nanoporous materials or for the controlled delivery of encapsulated molecules. mdpi.com While the formation of hydrogels is not a primary application, the hydrophilic-hydrophobic balance in block copolymers derived from tBS is a key principle in designing amphiphilic polymers that can form micelles and other assemblies in aqueous environments. chemicalbook.com

Role in Photochromic Systems and Optical Materials

Photochromic materials are substances that can change their color upon exposure to light. This property is conferred by incorporating photochromic molecules into a larger system, such as a polymer matrix. Polymers containing 4-tert-butoxystyrene derivatives can serve as the host for these photoactive species.

The general strategy involves synthesizing a polymer and then either doping it with a photochromic compound or chemically bonding the photochromic unit to the polymer backbone. nih.gov The properties of the polymer, such as its polarity and glass transition temperature, can influence the photochromic behavior of the embedded dye. While there is no direct evidence of this compound being used in these systems, its derivatives, particularly polymers made from 4-tert-butoxystyrene, are suitable candidates for such applications. For example, a patent for photochromic materials describes the use of a related propynol (B8291554) derivative, 1-(4-butoxyphenyl)-1-(4-morpholinophenyl)-2-propyn-1-ol, in the synthesis of indeno-fused naphthopyrans, a class of photochromic compounds.

Computational and Theoretical Chemistry Studies on 4 4 Tert Butoxyphenyl Butan 1 Ol

Quantum Chemical Calculations and Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO, MEP)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more polarizable and reactive. materialsciencejournal.org For 4-(4-tert-butoxyphenyl)butan-1-ol, the electron-donating tert-butoxy (B1229062) group attached to the phenyl ring would be expected to raise the energy of the HOMO, while the butan-1-ol chain would have a more modest effect. Studies on similar aromatic compounds provide a basis for estimating these properties. For instance, theoretical calculations on 2,4-di-tert-butyl-6-(p-tolylamino)phenol showed a HOMO energy of -8.544 eV and a LUMO energy of 0.430 eV. bsu.by

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. chemrxiv.org For this compound, the MEP would be expected to show a region of negative potential around the oxygen atoms of the ether and alcohol groups, making them susceptible to electrophilic attack or hydrogen bond donation. The aromatic ring would also exhibit a region of negative pi-electron density. nih.gov The hydroxyl proton would be a site of positive potential, indicating its propensity for hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Reference Compound and Finding |

| HOMO Energy | Relatively high, indicating electron-donating character. | 2,4-di-tert-butyl-6-(p-tolylamino)phenol has a HOMO energy of -8.544 eV. bsu.by |

| LUMO Energy | Relatively low, localized on the aromatic ring. | 2,4-di-tert-butyl-6-(p-tolylamino)phenol has a LUMO energy of 0.430 eV. bsu.by |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability but potential for reactivity. | The HOMO-LUMO gap is a key determinant of chemical reactivity. materialsciencejournal.org |

| NBO Analysis | Significant hyperconjugation between oxygen lone pairs and the phenyl ring. | NBO analysis reveals intramolecular charge transfer and delocalization. materialsciencejournal.org |

| MEP | Negative potential on oxygen atoms, positive potential on the hydroxyl proton. | MEP maps are used to predict sites for electrophilic and nucleophilic attack. nih.gov |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butan-1-ol chain and the rotation around the ether linkage mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

The resulting potential energy surface provides a map of the conformational landscape. The global minimum on this surface corresponds to the most stable conformation of the molecule. For this compound, it is expected that conformations where steric hindrance between the tert-butyl group and the butanol chain is minimized will be more stable. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen could also play a role in stabilizing certain conformations.

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Expected Influence on Conformation |

| C(phenyl)-O(ether) | Rotation of the tert-butoxyphenyl group | Influences the orientation of the bulky tert-butyl group relative to the butanol chain. |

| O(ether)-C(butyl) | Rotation around the ether linkage | Affects the overall shape and potential for intramolecular interactions. |

| C1(butyl)-C2(butyl) | Rotation of the butanol chain | Determines the spatial arrangement of the hydroxyl group. |

| C2(butyl)-C3(butyl) | Rotation of the butanol chain | Contributes to the overall flexibility of the alkyl chain. |

| C3(butyl)-C4(butyl) | Rotation of the butanol chain | Influences the position of the terminal hydroxyl group. |

Molecular Dynamics Simulations for Understanding Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound interacts with itself and with solvent molecules.

These simulations are particularly useful for understanding solvation processes, the formation of aggregates, and the dynamics of conformational changes. For instance, an MD simulation of this compound in water could show how water molecules form hydrogen bonds with the hydroxyl and ether groups, and how the hydrophobic phenyl and tert-butyl groups are solvated. Such simulations are crucial for predicting properties like solubility and for understanding how the molecule might behave in a biological environment.

Machine Learning Algorithms for Predicting Molecular Behavior and Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting a wide range of molecular properties and behaviors. ijain.org By training algorithms on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships.

For this compound, ML models could be used to predict properties such as its boiling point, solubility, and even its potential biological activity or toxicity. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the antioxidant activity of a series of phenolic compounds, including our target molecule, based on calculated molecular descriptors. ijain.org These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. The predictive power of ML models relies heavily on the quality and diversity of the training data.

Table 3: Potential Applications of Machine Learning for this compound

| Predicted Property | Type of Machine Learning Model | Required Input Data |

| Boiling Point | Regression Model | Molecular descriptors (e.g., molecular weight, polarity) |

| Solubility | Regression or Classification Model | Structural fingerprints, calculated logP |

| Antioxidant Activity | QSAR Model | Electronic parameters (e.g., HOMO energy, BDE) docksci.com |

| Toxicity | Classification Model | Structural alerts, toxicophore information |

Catalytic Mechanism Elucidation through Theoretical Modeling

Theoretical modeling can be instrumental in understanding the mechanisms of chemical reactions, including those catalyzed by enzymes or synthetic catalysts. nsf.gov For a molecule like this compound, theoretical methods could be used to study its potential role in catalytic processes, for example, as a substrate in an ether cleavage reaction.

By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, a study on the iridium-catalyzed cleavage of cyclohexyl methyl ethers used computational methods to investigate the relative rates of different reaction pathways. Similar approaches could be applied to understand the reactivity of the ether linkage in this compound under various catalytic conditions. These theoretical insights can guide the design of more efficient catalysts and reaction conditions.

Analytical and Spectroscopic Characterization of 4 4 Tert Butoxyphenyl Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(4-tert-butoxyphenyl)butan-1-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons, the aliphatic chain protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton framework. For instance, the aromatic protons typically appear in the downfield region (around 6.8-7.3 ppm), while the aliphatic protons resonate in the upfield region. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying the types of carbon environments (e.g., aromatic, aliphatic, quaternary). For example, the carbon atoms of the benzene (B151609) ring would appear in the aromatic region (typically 110-160 ppm), while the aliphatic carbons would be found at lower chemical shifts. chemicalbook.comchemicalbook.comacadiau.ca

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹H and ¹³C NMR signals. These advanced techniques are crucial for resolving complex structures and confirming the precise arrangement of atoms in derivatives of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

| Aliphatic CH₂ (next to O) | ~3.6 | ~62 |

| Aliphatic CH₂ | 1.5 - 1.8 | 25 - 35 |

| tert-Butyl CH₃ | ~1.3 | ~31 |

| tert-Butyl Quaternary C | - | ~34 |

| Aromatic C-O | - | ~155 |

| Aromatic C-Alkyl | - | ~140 |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Standard Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of this compound. The fragmentation pattern, which shows the m/z values of smaller fragments of the molecule, can provide valuable structural information. For example, the loss of a tert-butyl group or the butanol side chain would result in characteristic fragment ions. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS (ESI-HRMS) that is particularly suitable for polar molecules like alcohols, minimizing fragmentation and preserving the molecular ion. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z (Nominal) | Expected m/z (High Resolution) |

|---|---|---|

| [M+H]⁺ | 223 | 223.1701 |

| [M-H₂O]⁺ | 205 | 205.1596 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of light versus the frequency (wavenumber, cm⁻¹), revealing characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the ether linkage would likely be found in the 1200-1300 cm⁻¹ region, and the C-O stretch of the primary alcohol would be around 1050 cm⁻¹. nist.govchemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, broad | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ether C-O | Stretching | 1200 - 1300 |

Chromatographic Techniques for Purification and Purity Assessment (HPLC, UPLC, SFC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. nih.gov For this compound, reversed-phase HPLC with a C18 column is a common approach. The compound is separated based on its hydrophobicity, and a UV detector can be used for quantification by monitoring the absorbance at a specific wavelength corresponding to the aromatic ring. rsc.org HPLC is also invaluable for monitoring the progress of reactions and for isolating the desired product from a reaction mixture. nih.govrsc.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption. This technique is particularly beneficial for analyzing complex mixtures of derivatives or for high-throughput screening applications.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a green alternative to normal-phase HPLC and is particularly well-suited for the separation of chiral compounds. For derivatives of this compound that are chiral, SFC can be used to separate and quantify the enantiomers.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its derivatives, hyphenated techniques that couple a separation method with a spectroscopic detection method are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. This is particularly useful for analyzing reaction byproducts or impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of non-volatile and thermally labile compounds. LC-MS can provide molecular weight information and structural data for each component separated by the liquid chromatograph.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a sophisticated technique that couples HPLC with NMR spectroscopy. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be a powerful tool for the structural elucidation of unknown impurities or metabolites in complex mixtures.

Interdisciplinary Research Perspectives and Future Directions for 4 4 Tert Butoxyphenyl Butan 1 Ol

Green Chemistry Approaches in the Synthesis of 4-(4-Tert-butoxyphenyl)butan-1-ol

The synthesis of this compound and its precursors has traditionally relied on established but often inefficient chemical methods. However, the principles of green chemistry are driving innovation toward more sustainable and environmentally benign synthetic routes.

Conventional synthesis might involve the reduction of precursor ketones like 1-(4-tert-butoxyphenyl)butan-3-one or carboxylic acid derivatives. Another route could be the alkylation of a protected phenol (B47542), such as 4-tert-butoxyphenol. For instance, a related compound, p-tert-butoxyphenethyl alcohol, is prepared via a Grignard reaction, which involves reacting a p-tert-butoxyphenyl halide with magnesium to form a Grignard reagent, followed by a reaction with an epoxide google.com. While effective, such methods often require volatile organic solvents and stoichiometric reagents, generating significant waste.

Modern green chemistry approaches offer cleaner alternatives. These include:

Catalytic Hydrogenation: The reduction of a ketone precursor, such as 1-(4-tert-butoxyphenyl)-butan-3-one, can be achieved with high efficiency using catalytic hydrogenation. A patent for the synthesis of a related raspberry ketone intermediate describes the hydrogenation of 1-(4-tert-butoxy-phenyl)-but-1-en-3-one to 1-(4-tert-butoxy-phenyl)-butan-3-one using a palladium on aluminum oxide catalyst google.com. Subsequent reduction of the butanone to the target butanol can be achieved with high selectivity using catalysts like ruthenium or rhodium, minimizing the need for hydride reagents like sodium borohydride.

Phase-Transfer Catalysis (PTC): For syntheses involving the etherification of 4-tert-butylphenol (B1678320), phase-transfer catalysis presents a green alternative. This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), reducing the need for harsh solvents and often increasing reaction rates and yields under milder conditions. The synthesis of the related compound 1-butoxy-4-tert-butylbenzene (B13943118) has been successfully demonstrated using a multi-site phase transfer catalyst, highlighting the applicability of this green technique to related structures researchgate.net.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, key tenets of green chemistry mdpi.com. For instance, iridium supported on functionalized activated carbon has been used for the synthesis of pyrroles from alcohols dtu.dkresearchgate.net. Similar principles can be applied to develop robust, recyclable catalysts for the selective synthesis and modification of phenyl-butanol systems.

| Approach | Traditional Method (e.g., Grignard) | Green Alternative (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Reagents | Stoichiometric (Mg, hydride reagents) | Catalytic (H₂, metal catalyst) |

| Solvents | Anhydrous ethers (e.g., THF, diethyl ether) | Greener solvents (e.g., ethanol, water) or solvent-free |

| Waste | High (metal salts, spent reagents) | Low (minimal byproducts) |

| Safety | Pyrophoric reagents, anhydrous conditions | High pressure H₂, but generally safer reagents |

Integration with Synthetic Biology and Biocatalysis for Sustainable Production

Synthetic biology and biocatalysis offer powerful tools for the sustainable production of chemicals, moving away from petrochemical feedstocks and energy-intensive processes. While no specific microbial pathway has been engineered for this compound, existing biocatalytic methods demonstrate a clear potential for its synthesis.

The core strategy would involve the enzymatic reduction of a ketone precursor. Ketoreductases (KREDs) are a class of enzymes that use a cofactor (such as NADH or NADPH) to reduce ketones to alcohols with very high stereo- and regioselectivity. A hypothetical biocatalytic route could involve:

Precursor Synthesis: A microbial host could be engineered to produce a precursor like 4-hydroxybenzoylacetate.

Alkylation: A specific O-alkyltransferase could be used to add the tert-butyl group, although this step is challenging enzymatically. A more feasible chemo-enzymatic approach would involve the chemical synthesis of 1-(4-tert-butoxyphenyl)-butan-3-one.

Bioreduction: The key step would be the introduction of a KRED enzyme into a microbial host (like E. coli or S. cerevisiae) to reduce the butanone precursor to this compound. This reaction would occur in an aqueous medium at or near ambient temperature and pressure.

Furthermore, lipases, another class of versatile enzymes, could be employed for the kinetic resolution of a racemic mixture of the butanol, allowing for the isolation of a single enantiomer if required. Lipase-mediated acetylation has been demonstrated for structurally similar compounds like 4-(tert-butyl)cyclohexan-1-ol, showcasing the potential of this enzymatic approach mdpi.com. The use of enzymes in chemical synthesis is a cornerstone of green chemistry, valued for its high selectivity, mild reaction conditions, and the biodegradability of the catalysts themselves nih.gov.

Exploration of Novel Applications in Emerging Technologies

This compound is primarily valuable as a chemical intermediate or building block for the synthesis of more complex molecules. Its structure contains three key features: a terminal primary alcohol, a flexible four-carbon alkyl chain, and a phenyl ring protected by a bulky tert-butoxy (B1229062) group.

The tert-butoxy group is a well-known acid-labile protecting group for phenols. It is stable to many chemical reagents but can be easily removed under mild acidic conditions to reveal the free phenol google.com. This property makes the compound a highly useful intermediate in multi-step syntheses for various sectors:

Pharmaceuticals and Agrochemicals: The molecule can serve as a precursor for active pharmaceutical ingredients (APIs) and pesticides where a hydroxyphenyl-butane scaffold is required. The protecting group allows for chemical modifications on other parts of the molecule without affecting the phenol, which can then be deprotected in a final step.

Polymers and Materials Science: As a monofunctional alcohol, it can be used as a chain-end modifier in polymerization reactions. After incorporation into a polymer backbone, the tert-butoxy groups could be removed to create a polymer with pendant phenolic hydroxyl groups. These phenolic groups can significantly alter the properties of the material, increasing its polarity, hydrogen-bonding capacity, and providing sites for further functionalization or cross-linking.

Fragrance and Flavor Industry: The deprotected analogue, 4-(4-hydroxyphenyl)butan-1-ol, is structurally related to raspberry ketone [1-(4-hydroxyphenyl)butan-3-one], a valuable natural aroma compound google.com. This structural similarity suggests potential applications of its derivatives in the fragrance sector.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Phenyl-Butanol Systems

The specific molecular architecture of this compound makes it an interesting subject for studying structure-property and structure-reactivity relationships in functionalized aromatic compounds. Quantitative Structure-Property Relationship (QSPR) models are often developed to predict the physical and chemical properties of molecules based on their structure nih.gov.

Key structural elements and their influence include:

The Phenyl Ring: Provides a rigid scaffold and participates in π-π stacking interactions.

The Butanol Chain: The flexible four-carbon chain allows for multiple conformations, influencing packing in the solid state and solvation in solution.

The Terminal Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, playing a critical role in intermolecular interactions.

The Tert-butoxy Group: This bulky, electron-donating group, located para to the butanol chain, has several significant effects. It creates steric hindrance, which can direct the regioselectivity of reactions on the aromatic ring. Its electron-donating nature influences the electronic properties of the phenyl ring, affecting its reactivity in electrophilic aromatic substitution.

Studies on related poly(arylene ether ketone)s show that the introduction of bulky or rigid functional groups into a polymer backbone significantly alters properties such as glass transition temperature and free volume, which in turn affect macroscopic characteristics like gas permeability mdpi.com. Similarly, the tert-butoxy group in this compound is expected to disrupt crystal packing and lower the melting point compared to its non-tert-butylated analogue, 4-(4-methoxyphenyl)butan-1-ol, while increasing its solubility in nonpolar solvents.

| Structural Moiety | Predicted Influence |

|---|---|

| Phenyl Ring | Provides rigidity, site for π-π interactions. |

| n-Butanol Chain | Confers conformational flexibility, influences solubility. |

| Hydroxyl Group (-OH) | Enables hydrogen bonding, site for esterification/etherification. |

| p-tert-Butoxy Group | Increases steric bulk, enhances lipophilicity, acts as an acid-labile protecting group. |

Review of Patent Landscape and Intellectual Property Implications

A review of the patent landscape indicates that this compound and closely related compounds are primarily patented as intermediates in the synthesis of high-value final products. The intellectual property surrounding these molecules focuses on their utility as building blocks rather than their properties as standalone products.

Key findings from the patent literature include:

Patents for Intermediates: European patent EP0038480A1, for example, claims 1-(4-tert-alkoxy-phenyl)-butan-3-one and 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one as novel intermediates for the synthesis of 1-(4-hydroxyphenyl)-butan-3-one (raspberry ketone) google.com. This establishes a precedent for patenting tert-butoxyphenyl derivatives as protected precursors to valuable chemicals.

Patents for Synthesis Processes: Patent EP0307106A1 describes a process for preparing p- or m-tert-butoxyphenethyl alcohol, a compound structurally similar to the title compound by two carbons google.com. The patent highlights its use as an intermediate for pharmaceuticals, agrochemicals, and polymers, underscoring the industrial importance of this class of protected phenols google.com.

Patents for Final Products: While direct patents for this compound are not prominent, it is likely cited within broader patents claiming a final molecule that uses the butanol as a starting material. For instance, patents for propanediol derivatives containing a 4-tert-butylphenyl group exist, indicating commercial interest in this structural motif for various applications nih.gov.

The intellectual property strategy appears to be focused on protecting the final, high-value product (e.g., a drug or a polymer) and, in some cases, novel and efficient synthetic routes to those products, which may include claims on key intermediates like this compound.

| Compound Name |

|---|

| This compound |

| 1-(4-tert-butoxyphenyl)butan-3-one |

| 4-tert-butoxyphenol |

| p-tert-butoxyphenethyl alcohol |

| 1-(4-tert-butoxy-phenyl)-but-1-en-3-one |

| 4-tert-butylphenol |

| 1-butoxy-4-tert-butylbenzene |

| 4-hydroxybenzoylacetate |

| 4-(tert-butyl)cyclohexan-1-ol |

| 4-(4-hydroxyphenyl)butan-1-ol |

| 1-(4-hydroxyphenyl)butan-3-one (raspberry ketone) |

| 4-(4-methoxyphenyl)butan-1-ol |

| m-tert-butoxyphenethyl alcohol |

Q & A

Basic: What are the key synthetic strategies for 4-(4-Tert-butoxyphenyl)butan-1-ol?

Answer:

The synthesis typically involves functionalizing the phenyl ring with a tert-butoxy group followed by coupling to a butanol chain. Common routes include:

- Nucleophilic Aromatic Substitution : Reacting 4-hydroxybenzaldehyde with tert-butyl bromide under basic conditions to form 4-tert-butoxybenzaldehyde, followed by Grignard addition (e.g., allylmagnesium bromide) and hydroxylation .

- Friedel-Crafts Alkylation : Using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the tert-butoxy group, followed by chain elongation via Wittig or reduction reactions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters (e.g., 4-(tetramethyldioxaborolan-2-yl)butan-1-ol) to attach the phenyl-tert-butoxy moiety .

Key Considerations : Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) are often required .

Basic: How is this compound characterized for purity and structural integrity?

Answer:

Standard analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR: Peaks for tert-butyl (δ 1.3 ppm, singlet) and hydroxyl (δ 1.5–2.0 ppm, broad) groups.

- ¹³C NMR: Signals for quaternary carbons in tert-butyl (δ 28–30 ppm) and aromatic carbons (δ 120–150 ppm) .

- GC-MS : To confirm molecular weight (expected m/z: ~250–280) and detect impurities .

- HPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm for quantifying purity (>95%) .

Validation : Cross-check retention times (HPLC/GC) and spectral data against reference standards .

Advanced: How does the tert-butoxy group influence the compound’s reactivity in oxidation reactions?

Answer:

The tert-butoxy group acts as a strong electron-donating group via resonance, stabilizing intermediates and altering reaction pathways:

- Oxidation of Alcohol : The hydroxyl group can be oxidized to a ketone (butanone derivative) using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). Steric hindrance may require prolonged reaction times .